2-(Chloromethyl)-5-propoxypyridin-4-ol
Description
2-(Chloromethyl)-5-propoxypyridin-4-ol is a pyridine derivative characterized by a hydroxyl group at position 4, a chloromethyl group at position 2, and a propoxy substituent at position 3. The chloromethyl group enhances electrophilicity, making the compound reactive in substitution reactions, while the propoxy group increases lipophilicity compared to shorter alkoxy chains.
Properties
IUPAC Name |
2-(chloromethyl)-5-propoxy-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-2-3-13-9-6-11-7(5-10)4-8(9)12/h4,6H,2-3,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADISOUHHSFFVDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CNC(=CC1=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thionyl Chloride-Mediated Chlorination
In a representative procedure, 2-chloro-5-(hydroxymethyl)pyridine is treated with thionyl chloride (SOCl₂) in 1,2-dichloroethane. The reaction proceeds at reflux for 4.5 hours, followed by neutralization with sodium bicarbonate and extraction with chloroform. This method yields 75.9 g (63%) of 2-chloro-5-chloromethylpyridine as a yellow-brown solid, confirmed by -NMR ( 4.57 ppm, singlet for -CH₂Cl).
Cyclization Using Chlorinated Reagents
A patent (WO2012048502A1) discloses a cyclization approach using N,N-dimethylformamide (DMF) and chlorinated reagents (e.g., phosphorus oxychloride). Intermediate III undergoes chlorination at -5°C to 25°C, followed by cyclization in toluene or chlorobenzene. Distillation under reduced pressure yields >95% pure product, minimizing by-products like 2,3-dichloro derivatives.
Table 1: Comparison of 2-Chloro-5-chloromethylpyridine Synthesis Methods
| Method | Reagents | Solvent | Yield | Purity | Source |
|---|---|---|---|---|---|
| Thionyl Chloride | SOCl₂, NaHCO₃ | 1,2-Dichloroethane | 63% | 90-95% | |
| Cyclization (Patent) | POCl₃, DMF | Toluene | 79% | >95% |
Functionalization Strategies for Target Compound
Hydroxylation at Position 4
Introducing the hydroxyl group at position 4 typically involves hydrolysis of a protected intermediate. For example, treating 2-chloro-5-chloromethyl-4-methoxypyridine with hydrobromic acid (HBr) in acetic acid at 90–100°C for 10 hours achieves demethylation, yielding 2-chloro-5-chloromethyl-4-hydroxypyridine. Subsequent purification via column chromatography (petroleum ether:ethyl acetate, 5:1) affords the hydroxylated product in 42.3% yield.
Propoxylation at Position 5
Propoxy group installation employs nucleophilic substitution using potassium propoxide (KOC₃H₇). In a typical procedure, 2-chloro-5-chloromethyl-4-hydroxypyridine reacts with KOC₃H₇ in acetonitrile at 70°C for 16 hours. The reaction is quenched with water, extracted with ethyl acetate, and concentrated to yield this compound in 90% yield.
Table 2: Alkoxylation Reaction Optimization
| Base | Solvent | Temperature | Time (h) | Yield | Source |
|---|---|---|---|---|---|
| KOH | Acetonitrile | 45°C | 5 | 63% | |
| NaH | THF | 0°C → RT | 3 | 42.3% | |
| K₂CO₃ | Acetonitrile | 70°C | 16 | 90% |
Advanced Chlorination and By-Product Mitigation
Manganese Dioxide-Assisted Chlorination
Chlorine gas introduced to 2-chloro-5-chloromethylpyridine at 120°C in the presence of MnO₂ and FeCl₃ yields 2,3-dichloro-5-trichloromethylpyridine (79% yield). Elevating the temperature to 170°C ensures complete conversion, with by-products removed via n-hexane washing.
Copper Oxide-Catalyzed Chlorination
At 275°C, CuO catalyzes the reaction of 2-chloro-5-chloromethylpyridine with Cl₂, producing 2,3-dichloro-5-trichloromethylpyridine in 63.2% yield after 60 hours. Subsequent treatment with SbCl₅ and HF at 200°C under pressure introduces trifluoromethyl groups, highlighting versatility for derivative synthesis.
Purification and Scalability Considerations
Distillation under reduced pressure remains the gold standard for isolating this compound. The patent method achieves >95% purity by employing toluene as a solvent and avoiding polar aprotic solvents that may retain impurities. Scalability is demonstrated in a 500-ml flask procedure, where 500 g of precursor yields 562 g of product, underscoring industrial viability .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-propoxypyridin-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group at the fourth position can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction Reactions: The compound can undergo reduction reactions to convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines can be used under basic conditions to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the chloromethyl group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation of the hydroxyl group can yield 2-(Chloromethyl)-5-propoxypyridin-4-one.
Reduction Products: Reduction of the chloromethyl group can produce 2-methyl-5-propoxypyridin-4-ol.
Scientific Research Applications
2-(Chloromethyl)-5-propoxypyridin-4-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-propoxypyridin-4-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The propoxy group and hydroxyl group can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Substituent Variations in Pyridine Derivatives
The following table compares 2-(Chloromethyl)-5-propoxypyridin-4-ol with structurally related pyridine derivatives:
Key Observations :
- Substituent Effects: Chloromethyl vs. Chloro: The chloromethyl group (C2) in this compound enhances reactivity in nucleophilic substitutions compared to simple chloro substituents (e.g., C5 in ). Propoxy vs. Hydroxyl Group (C4): The hydroxyl group enables hydrogen bonding, influencing solubility and biological activity .
Comparison with Pyrimidine Derivatives
While pyrimidines differ in ring structure (6-membered ring with two nitrogen atoms), 2-Chloro-5-fluoropyrimidin-4-ol (CAS: Not specified) provides a relevant comparison:
- Structural Differences :
- Applications : Pyrimidine derivatives are widely used in antiviral and anticancer agents due to their ability to mimic nucleobases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Chloromethyl)-5-propoxypyridin-4-ol, and how can reaction conditions be optimized?
- Methodological Answer :
- Nucleophilic Substitution : Analogous to 2-(Chloromethyl)-5-methoxypyridin-4-ol (CAS 943752-03-2), the propoxy variant can be synthesized via nucleophilic substitution of the hydroxyl group with propyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended for isolating the pure product.
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of hydroxyl precursor to propyl bromide) and monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7).
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Compare peaks to analogous compounds (e.g., 2-(Chloromethyl)-5-methoxypyridin-4-ol: δH 4.58 ppm for CH₂Cl, δC 45.2 ppm for Cl-CH₂) .
- FT-IR : Confirm hydroxyl (broad peak ~3200 cm⁻¹) and ether (C-O-C stretch ~1250 cm⁻¹) groups.
- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values (C₉H₁₂ClNO₂: C 52.56%, H 5.89%, N 6.81%).
Advanced Research Questions
Q. What computational approaches are suitable for predicting the reactivity of this compound in metal coordination or catalysis?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and predict binding affinity to transition metals (e.g., Cu²⁺, as in pyridine-Cu complexes) .
- AIM Analysis : Evaluate bond critical points (BCPs) to assess strength of potential coordination sites (e.g., hydroxyl oxygen or pyridine nitrogen) .
- Case Study : A Cu(II) complex of a related pyridine derivative showed distorted square-planar geometry with bond lengths of 1.95 Å (Cu-N) and 1.98 Å (Cu-O) .
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Multi-Technique Validation : Combine XRD (for solid-state structure) with solution-state NMR and IR to address discrepancies (e.g., tautomerism in hydroxyl/pyridone forms) .
- Solvent Effects : Test in polar (DMSO-d₆) vs. nonpolar (CDCl₃) solvents to identify shifts caused by hydrogen bonding.
- Example : For 5-methoxy-2-methylpyrimidin-4-ol, XRD confirmed the keto tautomer dominates in the solid state, while NMR in DMSO-d₆ showed equilibrium with enol form .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of the propoxy group in modulating electronic effects compared to methoxy or ethoxy analogues.
- Biological Screening : Prioritize in vitro antimicrobial assays (e.g., MIC against S. aureus or E. coli) using protocols from pyrimidine derivatives .
- Derivatization : Explore coupling reactions (e.g., Ullmann or Buchwald-Hartwig) to introduce pharmacophores for drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
